Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II), also known as Ni(dppp)(o-tolyl)Cl, is an air-stable organonickel complex (1). It is a yellow colored crystalline solid commonly used as a precatalyst in organic synthesis [].

This compound is significant in scientific research due to its role as a precatalyst for various organic transformations, particularly in the field of cross-coupling reactions (1, 2).

Molecular Structure Analysis

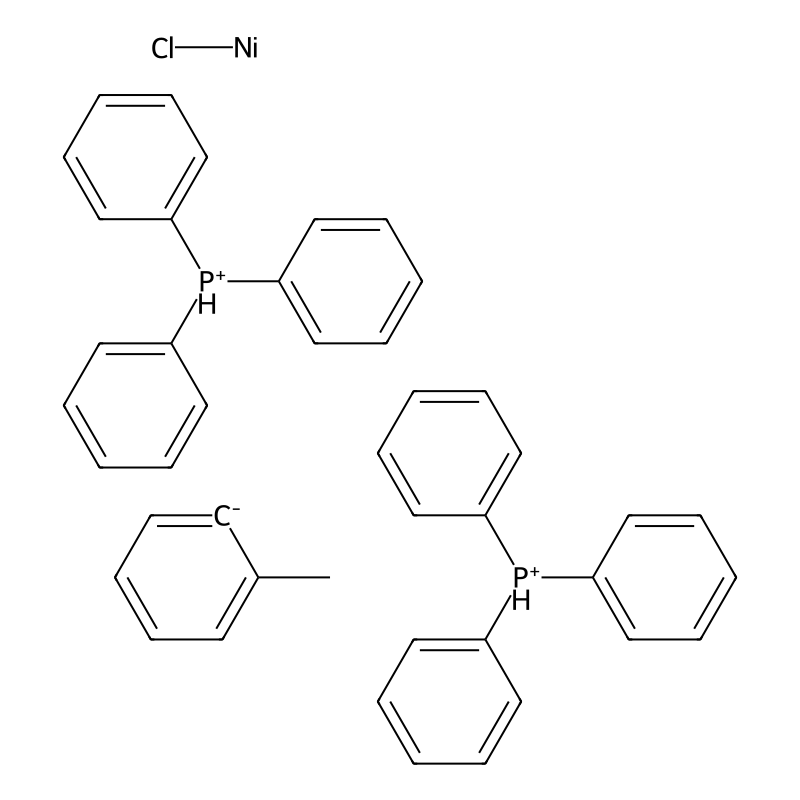

The molecule adopts a square planar geometry around the central nickel(II) ion. Nickel is bonded to two chloride (Cl) ligands and two chelating 1,2-bis(diphenylphosphino)ethane (dppp) ligands. The dppp ligands donate electrons through their lone pairs on the phosphorus atoms, forming strong sigma bonds with nickel. The 2-methylphenyl group is attached to one of the phosphorus atoms in the dppp ligand (1).

This structure allows for the facile activation of the nickel center by various reagents, making it a versatile precatalyst (2).

Chemical Reactions Analysis

Synthesis:

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is typically synthesized by the reaction of nickel(II) chloride with dppp and o-tolyl lithium in an inert atmosphere (3).

NiCl2 + 2 dppp + o-TolylLi -> Ni(dppp)(o-tolyl)Cl + LiClReactions:

This compound serves as a precatalyst for various cross-coupling reactions, most notably the Buchwald-Hartwig amination. In these reactions, the Ni-Cl bond is cleaved by a suitable activator (e.g., amine, Grignard reagent) to generate a reactive nickel species that can insert into an aryl halide (Ar-X) bond. Subsequently, the nickel-bound aryl group undergoes nucleophilic substitution with a nucleophile (Nu) to form a new C-N bond (2).

Ni(dppp)(o-tolyl)Cl + Nu - X -> [Ni(dppp)(Nu)]X + o-TolylCl[Ni(dppp)(Nu)]X + Ar-X -> Ni(dppp)(Ar)(Nu) + X-Ni(dppp)(Ar)(Nu) -> Ar-Nu + Ni(dppp)XPhysical and Chemical Properties

- Molecular Formula: C43H37ClNiP2

- Molecular Weight: 709.85 g/mol (1)

- Melting Point: Not readily available

- Boiling Point: Decomposes before boiling (1)

- Solubility: Soluble in common organic solvents like dichloromethane, THF, and benzene (1)

- Stability: Air-stable (1)

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) acts as a precatalyst in cross-coupling reactions. The mechanism involves the following steps (2):

Activation

The Ni-Cl bond is cleaved by a suitable activator (Act) to generate a vacant coordination site on the nickel center.

Oxidative Addition

The nickel(0) species formed in step 1 undergoes oxidative addition with an aryl halide (Ar-X), forming an Ar-Ni(II) bond.

Transmetalation

The nucleophile (Nu) displaces the halide (X) from the nickel center, forming a Ni(II)-Nu complex.

Reductive Elimination

The Ar-Nu bond is formed by reductive elimination from the Ni(II)-Nu complex, regenerating the nickel(0) catalyst.

Catalyst Precursor:

This compound serves as a valuable precursor for the synthesis of homogeneous catalysts. The presence of the chloride ligand and the triphenylphosphine groups make it susceptible to substitution by other ligands, enabling the creation of diverse catalytically active species. Studies have shown its effectiveness in various catalytic transformations, including:

- Hydrocarbon Hydroformylation: Ni(dppp)(o-tolyl)Cl can be used to generate catalysts for the hydroformylation reaction, converting alkenes into aldehydes with high selectivity and activity. Source:

- Cross-Coupling Reactions: The complex can be transformed into catalysts for cross-coupling reactions, forming carbon-carbon bonds between different organic molecules. Research has demonstrated its potential in Suzuki-Miyaura couplings and Sonogashira couplings. Source: )

Organometallic Synthesis:

Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) plays a role in the synthesis of various organometallic compounds. Its ability to undergo ligand exchange reactions allows for the introduction of different organic groups onto the central nickel atom. This property is utilized in the preparation of:

- Nickelocene Derivatives: The complex can be employed as a precursor for the synthesis of nickelocene derivatives, which are important organometallic reagents used in organic synthesis and catalysis. Source: )

- Transition Metal-Carbene Complexes: The compound can be used to access transition metal-carbene complexes, which are valuable intermediates in various organic transformations. The triphenylphosphine ligands contribute to the stability of these complexes. Source:

Material Science Applications:

Research is exploring the potential applications of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) in material science. Its ability to form coordination polymers with interesting properties is being investigated for:

- Development of Functional Materials: The complex can be utilized as a building block for the design of functional materials with specific electrical, magnetic, or optical properties. Source:

- Catalytic Materials: The controlled modification of the complex can lead to the creation of heterogeneous catalysts immobilized on various supports, offering advantages like reusability and ease of separation. Source:

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H350 (97.44%): May cause cancer [Danger Carcinogenicity]

Pictograms

Irritant;Health Hazard